Cas no 923700-50-9 (2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one)

2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one structure
923700-50-9 structure
Product Name:2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No:923700-50-9
MF:C14H13N3OS
MW:271.337521314621
MDL:MFCD08691166
CID:3109364
PubChem ID:135600414
Update Time:2025-11-02

2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(benzylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one
    • 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
    • 923700-50-9
    • CS-0243136
    • 2-[(BENZYLAMINO)METHYL]-3H-THIENO[3,2-D]PYRIMIDIN-4-ONE
    • EN300-25984
    • Z44493085
    • G26989
    • AKOS000119204
    • MDL: MFCD08691166
    • Inchi: 1S/C14H13N3OS/c18-14-13-11(6-7-19-13)16-12(17-14)9-15-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,16,17,18)
    • InChI Key: AVDSTGPCMIXUGU-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1C(NC(CNCC1C=CC=CC=1)=N2)=O

Computed Properties

  • Exact Mass: 271.07793322Da
  • Monoisotopic Mass: 271.07793322Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 81.7Ų

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2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:923700-50-9)2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Order Number:A1094295
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:12
Price ($):230.0
Email:sales@amadischem.com

Additional information on 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Recent Advances in the Study of 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 923700-50-9)

2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 923700-50-9) is a thienopyrimidinone derivative that has garnered significant attention in recent years due to its potential therapeutic applications. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. The unique structural features of this molecule, particularly the thienopyrimidinone core and the benzylamino side chain, make it a promising candidate for drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated its potent inhibitory effects on specific protein kinases involved in cancer cell proliferation. The researchers used a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its kinase targets. Their findings suggest that the benzylamino moiety plays a critical role in stabilizing these interactions, thereby enhancing the compound's inhibitory potency.

Another significant advancement comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which explored the compound's anti-inflammatory properties. The researchers synthesized a series of analogs and evaluated their effects on pro-inflammatory cytokine production in macrophages. The results indicated that 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one significantly reduced the levels of TNF-α and IL-6, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

In addition to its kinase inhibitory and anti-inflammatory activities, recent research has also investigated the compound's pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition reported on the metabolic stability and bioavailability of 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one in preclinical models. The study highlighted the compound's favorable metabolic profile, with moderate clearance and good oral bioavailability, making it a viable candidate for further development.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. A 2024 review in Expert Opinion on Therapeutic Targets discussed the need for further structural modifications to improve the specificity of 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one for its intended targets. The review also emphasized the importance of comprehensive toxicity studies to ensure its safety profile before advancing to clinical trials.

In conclusion, 2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS: 923700-50-9) represents a promising scaffold for drug discovery, with demonstrated activities in kinase inhibition, anti-inflammatory effects, and favorable pharmacokinetic properties. Ongoing research aims to address the remaining challenges and unlock its full therapeutic potential. Future studies will likely focus on optimizing its structure, expanding its biological evaluation, and advancing it toward clinical applications.

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Amadis Chemical Company Limited
(CAS:923700-50-9)2-[(benzylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
A1094295
Purity:99%
Quantity:1g
Price ($):230.0
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